6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that features a unique combination of pyrazole, triazole, and thiadiazole rings. These types of compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Formation of the triazole ring: This can be synthesized via cyclization reactions involving hydrazides and nitriles.
Formation of the thiadiazole ring: This can be synthesized by the reaction of thiosemicarbazides with carbon disulfide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions could target the nitrogen atoms in the triazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic ring or the heterocyclic rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic or heterocyclic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, it could be investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry
In industry, it could be used in the development of new materials, such as polymers or dyes, or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole would depend on its specific biological or chemical activity. For example, if it has antimicrobial properties, it might inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. Molecular targets could include enzymes, receptors, or other proteins involved in these pathways.
Comparison with Similar Compounds
Similar Compounds
6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Similar structure but without the fluorine atom.
6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole could confer unique properties, such as increased lipophilicity, metabolic stability, or specific interactions with biological targets.
Properties
Molecular Formula |
C14H11FN6S |
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Molecular Weight |
314.34 g/mol |
IUPAC Name |
6-(2,5-dimethylpyrazol-3-yl)-3-(2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H11FN6S/c1-8-7-11(20(2)18-8)13-19-21-12(16-17-14(21)22-13)9-5-3-4-6-10(9)15/h3-7H,1-2H3 |
InChI Key |
GNQLIMOXNQAVQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=C4F)C |
Origin of Product |
United States |
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